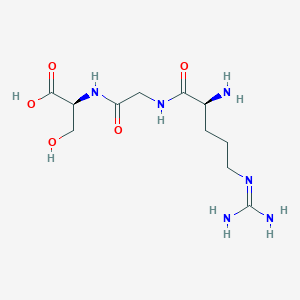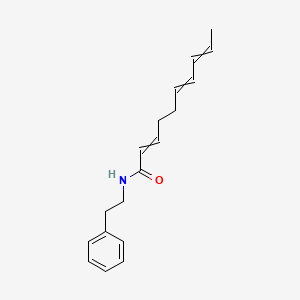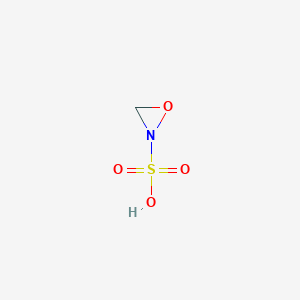
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is a chemical compound known for its unique structure and reactivity It belongs to the class of benziodazoles, which are heterocyclic compounds containing both nitrogen and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- typically involves the reaction of 1,2-dihydro-3H-1,2-benziodazol-3-one with azide reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may require the use of a catalyst to facilitate the azidation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the azido group to an amine or other functional groups.
Substitution: The azido group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized benziodazole derivatives.
Wissenschaftliche Forschungsanwendungen
3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- involves its interaction with molecular targets and pathways within biological systems. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is harnessed in various applications, including bioconjugation and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro-2-[(4-methylphenyl)sulfonyl]
- 2-Acetyl-1-azido-1,2-dihydro-3H-1l3-benzo[d][1,2]iodazol-3-one
Uniqueness
Compared to similar compounds, 3H-1,2-Benziodazol-3-one, 1-azido-1,2-dihydro- is unique due to its specific azido functional group, which imparts distinct reactivity and potential applications. Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
193882-93-8 |
|---|---|
Molekularformel |
C7H5IN4O |
Molekulargewicht |
288.05 g/mol |
IUPAC-Name |
1-azido-2H-1λ3,2-benziodazol-3-one |
InChI |
InChI=1S/C7H5IN4O/c9-12-11-8-6-4-2-1-3-5(6)7(13)10-8/h1-4H,(H,10,13) |
InChI-Schlüssel |
GFXZPTFBLNRCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)NI2N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)



![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)


![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)


![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)
![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)

